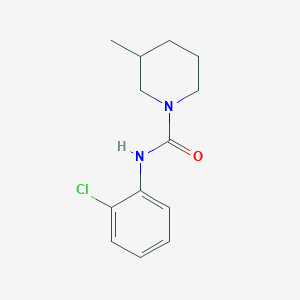
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine” is a chemical compound with the molecular formula C13H17ClN2O . It is a part of a collection of rare and unique chemicals . It has been studied for its activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine” is based on its molecular formula C13H17ClN2O . The exact structure is not provided in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Antibacterial Evaluation
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine derivatives have shown potential in antibacterial applications. Research has focused on the synthesis and evaluation of related compounds for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited significant antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Molecular Structure Analysis
Studies have also explored the molecular structure of related compounds. For example, the work by Szafran et al. (2005) investigated the crystal structure of bis(N-methylpiperidine betaine) monocation, contributing to the understanding of molecular interactions and structures in similar chemical families (Szafran et al., 2005).
Biological Evaluation at Sigma Sites
The compound has also been evaluated for its biological activity at sigma1, sigma2, and sterol delta8-delta7 isomerase sites, as investigated by Berardi et al. (2003). This research contributes to understanding the compound's potential for treating CNS disorders and neuropathies (Berardi et al., 2003).
Hydrodenitrogenation Study
Research by Egorova et al. (2002) explored the hydrodenitrogenation (HDN) of 2-methylpiperidine, contributing to the understanding of chemical processes like nitrogen removal, which is crucial in various industrial applications (Egorova et al., 2002).
Cocrystals Formation
The formation of cocrystals involving bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride has been studied, as detailed by Dega-Szafran et al. (2006). This research is significant for pharmaceutical and material science applications, where cocrystal formation can impact drug solubility and stability (Dega-Szafran et al., 2006).
Influence in Catalysis
The role of this compound in influencing catalytic processes, particularly in hydrodesulfurization and hydrodenitrogenation, has been investigated, providing insights into its potential applications in chemical reactions and industrial processes (Egorova & Prins, 2006).
Antibacterial and Anti-enzymatic Activity
Further research by Rehman et al. (2019) focused on the synthesis of 1,3,4-oxadiazole derivatives of 3-pipecoline, revealing moderate to excellent antibacterial and anti-enzymatic activities. This adds to the body of knowledge on the compound's potential medical applications (Rehman et al., 2019).
X-Ray and FT-IR Analysis
Structural analyses using X-ray and FT-IR methods, as performed by Dega-Szafran et al. (2008), have contributed to the understanding of the compound's crystal structure, further aiding in its potential application in material science and pharmaceuticals (Dega-Szafran et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . This suggests that the compound may interact with similar targets in other organisms, potentially disrupting their energy production processes.
Mode of Action
The compound inhibits the PET in photosystem II . By inhibiting this key process, the compound disrupts the normal flow of electrons through the photosynthetic apparatus, which can lead to a reduction in the organism’s ability to produce energy through photosynthesis.
Biochemical Pathways
The inhibition of PET affects the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy . This can have downstream effects on various biochemical pathways, particularly those involved in energy production and utilization.
Pharmacokinetics
The compound’s activity against various strains of bacteria and mycobacteria suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of PET by 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for many cellular processes . This can result in a variety of molecular and cellular effects, depending on the specific organism and environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine. For example, the compound’s PET-inhibiting activity was observed to be relatively low, with IC50 values ranging from 0.05 to 0.664 mmol/L . This suggests that the compound’s activity may be influenced by factors such as light intensity, temperature, and the presence of other chemicals in the environment.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGTVBNHGEXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

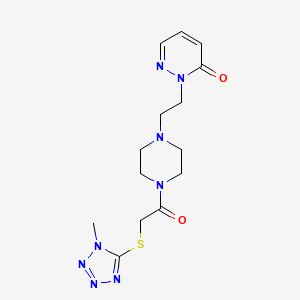
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2464431.png)
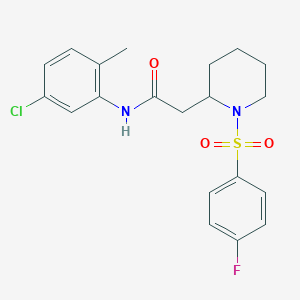
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)


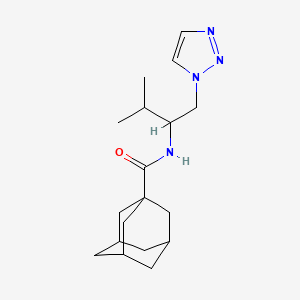
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)
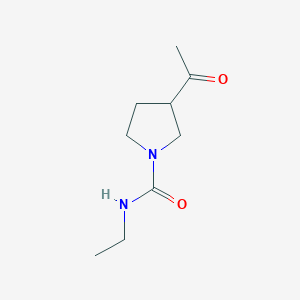
![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)
![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)


